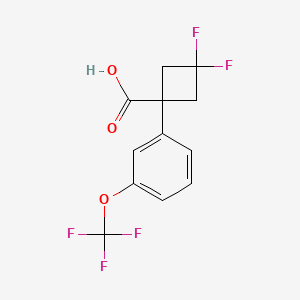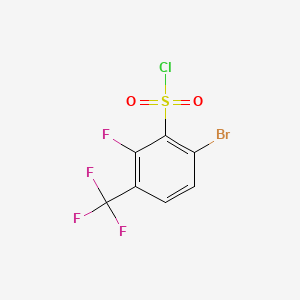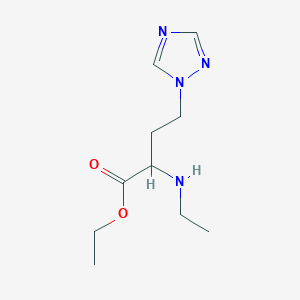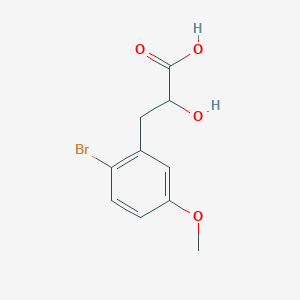![molecular formula C13H20N2O2 B13535405 tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate CAS No. 1213219-74-9](/img/structure/B13535405.png)
tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate: is a chemical compound with the molecular formula C13H20N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in 1,4-dioxane . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, the compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It also plays a role in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a valuable reagent in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the phenyl group enhances its reactivity in certain substitution reactions, while the tert-butyl group offers steric protection. This combination makes it a versatile reagent in both laboratory and industrial settings .
Eigenschaften
CAS-Nummer |
1213219-74-9 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(1S)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
IUBFAZSFGODJPA-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



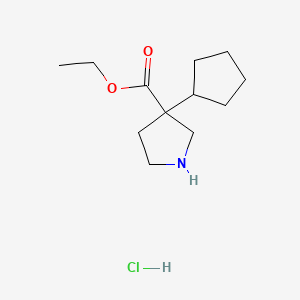



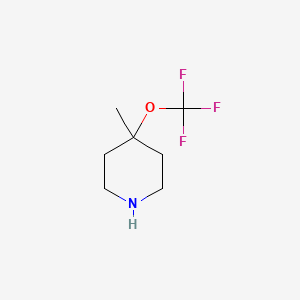
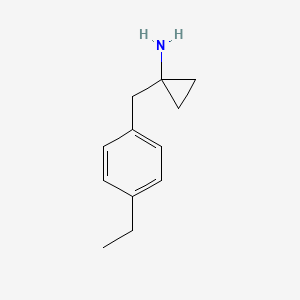
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
